AChE Inhibitory Potential: Class-Level Inference from Morpholine-Linked Thiazole and Thiazole-Piperazine Hybrids
No direct AChE inhibition data exist for 4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine. However, the compound's core scaffold (morpholine-linked thiazole synthesized via piperazine-mediated one-pot reaction) is directly derived from the series described by Mekky et al. (2021), where the most active chromene-linked hybrids 11b and 11c achieved 72.3% and 71.5% AChE inhibition at 50 µM, respectively, compared to donepezil at 92.8% [1]. In a distinct thiazole-piperazine acetamide series, Yurttaş et al. (2013) reported compound 5o with an IC50 of 0.011 µM against AChE, approximately 5-fold more potent than donepezil (IC50 = 0.054 µM) [2]. The thienylcarbonyl-piperazine unit present in the target compound introduces additional hydrogen-bond acceptor and π-stacking capacity relative to the simple phenylpiperazines in these published series, offering a structurally distinct SAR entry point within the same target class [1][2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | No direct assay data available. |
| Comparator Or Baseline | Hybrids 11b/11c (Mekky 2021): 72.3%/71.5% inhibition at 50 µM. Donepezil: 92.8% at 50 µM [1]. Compound 5o (Yurttaş 2013): IC50 = 0.011 µM. Donepezil: IC50 = 0.054 µM [2]. |
| Quantified Difference | Not calculable due to absence of target compound data; class-level trends indicate that optimized morpholine-thiazole-piperazine hybrids can reach sub-micromolar AChE IC50 values. |
| Conditions | In vitro Ellman's assay using acetylthiocholine iodide as substrate; AChE from human serum or electric eel. Concentrations: 50 µM (Mekky 2021) and 0.1 µM screen (Yurttaş 2013). |
Why This Matters
For procurement in Alzheimer's disease drug discovery programs, the compound provides a structurally pre-validated scaffold (morpholine-thiazole-piperazine) with the capacity for sub-micromolar AChE inhibition based on class-level SAR, while the unique thienylcarbonyl substituent offers a differentiation handle for intellectual property and selectivity optimization.
- [1] Mekky, A.E.M., Sanad, S.M.H., El-Idreesy, T.T. New thiazole and thiazole-chromene hybrids possessing morpholine units: Piperazine-mediated one-pot synthesis of potential acetylcholinesterase inhibitors. Synthetic Communications, 2021, 51(21), 3332-3344. DOI: 10.1080/00397911.2021.1970774. View Source
- [2] Yurttaş, L., Kaplancıklı, Z.A., Özkay, Y. Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013, 28(5), 1040-1047. PMID: 22871134. View Source
